(R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride
Description
(R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a chiral thiazole derivative featuring an ethyl ester group at position 5, an (R)-configured 1-aminoethyl substituent at position 2, and a hydrochloride salt form. This compound serves as a critical intermediate in synthesizing complex cyclic peptides and heterocyclic pharmaceuticals . The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for synthetic applications in drug discovery .
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
NXEIZHIBRKBBSX-NUBCRITNSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(S1)[C@@H](C)N.Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The resulting product is then subjected to further reactions to introduce the aminoethyl group and convert it into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Biological Activities
(R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride exhibits notable biological activities, particularly in the following areas:
- Antibacterial Activity : Research indicates that compounds within the thiazole class can inhibit the growth of various pathogens, including Mycobacterium tuberculosis, with minimum inhibitory concentrations often reported in micromolar ranges.
- Anticancer Properties : The compound has shown potential anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation. Studies suggest that it may inhibit enzymes or pathways critical for tumor survival.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind to enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating its potential as a lead candidate for developing new antitubercular agents. The study reported minimum inhibitory concentrations that suggest strong antibacterial properties.
- Cancer Research : Another investigation focused on the compound's ability to induce multipolar spindle formation in centrosome-amplified cancer cells. This effect was linked to the inhibition of HSET (KIFC1), a protein critical for mitotic spindle formation, indicating potential applications in cancer therapy .
- Pharmacological Evaluation : A comparative analysis of various thiazole derivatives, including this compound, revealed its binding affinity to biological targets, enhancing understanding of its mechanism of action and paving the way for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues within the Thiazole Family
Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8)
- Structure: Lacks the 1-aminoethyl group at position 2 but retains the ethyl ester at position 3.
- Applications : Primarily used as a simpler precursor in thiazole-based syntheses.
- Similarity Score : 0.75 .
2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3)
- Structure : Replaces the ethyl ester with a carboxylic acid group at position 4.
- Key Differences : The carboxylic acid increases polarity and acidity (pKa ~2-3), reducing lipid solubility compared to the ethyl ester.
- Applications : Useful in metal coordination chemistry or as a zwitterionic building block.
- Similarity Score : 0.82 .
Methyl 2-(2-aminoethyl)thiazole-5-carboxylate hydrochloride (CAS 848141-14-0)
- Structure: Methyl ester at position 5 and a 2-aminoethyl (non-chiral) substituent at position 2.
- Key Differences: Methyl ester reduces steric bulk and lipophilicity compared to the ethyl ester. The 2-aminoethyl group lacks stereochemical specificity.
- Applications : Intermediate in antiviral or antimicrobial agents due to its balanced solubility and reactivity .
Heterocyclic Analogues with Modified Ring Systems
Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
- Structure : 1,3,4-Thiadiazole ring (two nitrogen atoms and one sulfur) instead of thiazole.
- Key Differences : The thiadiazole ring is more electron-deficient, altering reactivity in cycloadditions or nucleophilic substitutions.
- Applications : Used in agrochemicals or as a bioisostere in drug design .
Functional Group Variants
2-Aminothiazole-5-carbaldehyde hydrochloride (CAS 920313-27-5)
- Structure : Aldehyde group at position 5 instead of ester or carboxylic acid.
- Key Differences : The aldehyde enables Schiff base formation or reductive amination, offering divergent synthetic pathways.
- Similarity Score : 0.75 .
Table 1: Comparative Analysis of Key Properties
| Compound Name | Functional Groups | Solubility (HCl Salt) | Synthesis Yield | Key Applications |
|---|---|---|---|---|
| Target Compound | Ethyl ester, (R)-aminoethyl | High | 76-86%* | Cyclic peptide synthesis |
| Ethyl 2-aminothiazole-5-carboxylate | Ethyl ester, amine | Moderate | N/A | Precursor for thiazoles |
| 2-Aminothiazole-5-carboxylic acid | Carboxylic acid, amine | High | N/A | Metal chelation |
| Methyl 2-(2-aminoethyl)thiazole-5-carboxylate | Methyl ester, aminoethyl | High | N/A | Antiviral intermediates |
| Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate | Ethyl ester, thiadiazole | Moderate | N/A | Agrochemicals |
*Yields reported for cyclic peptide syntheses using the target compound as a precursor .
Key Observations:
Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid analogue, which is more water-soluble but less bioavailable.
Chirality: The (R)-configured aminoethyl group in the target compound enables stereospecific interactions in peptide synthesis, unlike non-chiral analogues like CAS 848141-14-0 .
Heterocycle Stability : Thiazole derivatives generally exhibit greater aromatic stability than 1,3,4-thiadiazoles, impacting their metabolic degradation pathways.
Biological Activity
(R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS·HCl
- Molecular Weight : Approximately 236.72 g/mol
- Structure : The compound features a thiazole ring, an ethyl ester group, and an aminoethyl side chain, which enhance its solubility and bioactivity .
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Studies have reported minimum inhibitory concentrations (MICs) in the micromolar range, indicating potent activity against these bacteria . The thiazole moiety is known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research indicates that it may inhibit specific enzymes and cellular pathways critical for tumor growth. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by targeting mitotic kinesins such as HSET (KIFC1), which is crucial for proper mitotic spindle formation .
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated the compound's effectiveness against various Mycobacterium strains, with MIC values ranging from 0.5 to 5 µM depending on the strain tested .
-
Cancer Cell Line Studies :
- In vitro assays using human cancer cell lines (e.g., HCT-116, HepG2) revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM . The compound's ability to induce multipolar spindle formation in centrosome-amplified cancer cells highlights its potential as a therapeutic agent targeting mitotic processes .
Comparative Analysis of Thiazole Derivatives
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride | Thiazole derivative | Antimicrobial activity |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride | Methyl substitution at position 4 | Antitubercular properties |
| Ethyl 2-(3-benzamidopropanamido)-thiazole-5-carboxylate | Benzamide substitution | Inhibition of mitotic kinesins |
This table illustrates the diversity within thiazole derivatives, showcasing how structural modifications can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
